![molecular formula C8H9NO2 B15220589 (2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol](/img/structure/B15220589.png)
(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol is a heterocyclic compound that features a fused furan and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol typically involves the base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines. The reaction is carried out in the presence of potassium hydroxide (KOH) as a catalyst in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere. The reaction time ranges from 1 to 4 hours, and the product is obtained in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, ethers, or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated or ether derivatives.
Applications De Recherche Scientifique
(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Diphenyl-2-(p-tolyl)-2,3-dihydrofuropyridine
- 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Uniqueness
(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
2,3-dihydrofuro[3,2-b]pyridin-6-ylmethanol |
InChI |
InChI=1S/C8H9NO2/c10-5-6-3-8-7(9-4-6)1-2-11-8/h3-4,10H,1-2,5H2 |
Clé InChI |
KVQOSJWMPZYDRC-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1N=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


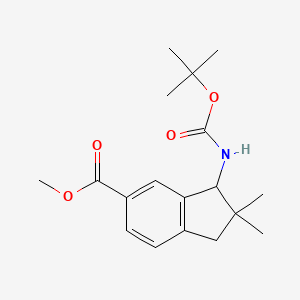

![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B15220527.png)

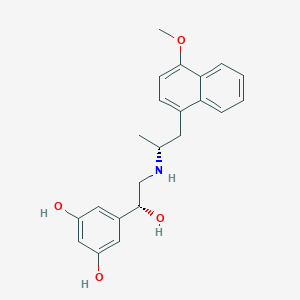

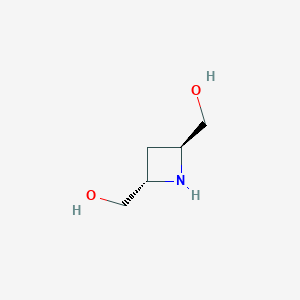
![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
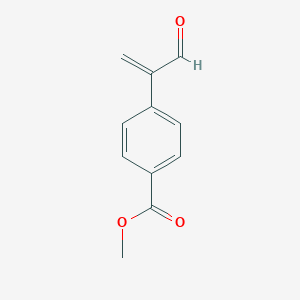
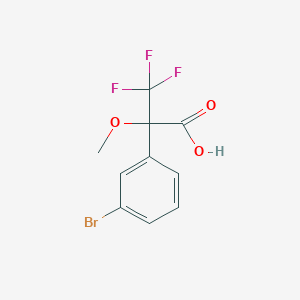
![3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15220580.png)

![6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate](/img/structure/B15220584.png)
